![molecular formula C20H17N5O3S B2354799 4-(2-methyloxazol-4-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034396-56-8](/img/structure/B2354799.png)
4-(2-methyloxazol-4-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-methyloxazol-4-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17N5O3S and its molecular weight is 407.45. The purity is usually 95%.
BenchChem offers high-quality 4-(2-methyloxazol-4-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methyloxazol-4-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Applications
The compound has been explored as a base structure for synthesizing derivatives with significant antibacterial and antifungal properties. For instance, Hassan (2013) synthesized a series of 2-pyrazoline derivatives bearing benzenesulfonamide moieties, exhibiting promising antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, indicating its potential in combating microbial infections (Hassan, 2013).
Anticancer Applications
The synthesis of new derivatives incorporating the benzenesulfonamide scaffold has been directed towards evaluating their anticancer potential. Gul et al. (2016) synthesized a series of benzenesulfonamides that were tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors, with some derivatives showing interesting cytotoxic activities. This highlights the compound's relevance in developing new anticancer agents (Gul et al., 2016).
Enzyme Inhibition for Therapeutic Applications
The compound's derivatives have been studied for their potential to inhibit various human carbonic anhydrase isoforms, which is crucial for developing treatments for conditions like glaucoma, epilepsy, and certain cancers. Ghorab et al. (2014) synthesized novel benzenesulfonamides incorporating pyrrole and pyrrolopyrimidine moieties, demonstrating potent activity as inhibitors for tumor-associated transmembrane isoforms, suggesting their utility in cancer therapy (Ghorab et al., 2014).
properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-14-25-19(13-28-14)15-4-6-17(7-5-15)29(26,27)24-12-18-20(23-10-9-22-18)16-3-2-8-21-11-16/h2-11,13,24H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFWAUMNNXSVTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.